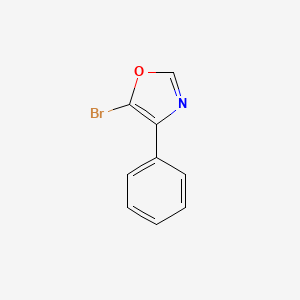

Oxazole, 5-bromo-4-phenyl-

Description

Significance of Oxazole (B20620) Core Structures in Chemical Synthesis and Methodological Development

The oxazole ring is a fundamental scaffold in chemistry, widely found in natural products and synthetic molecules. nih.gov Its structural and chemical diversity makes it a prime skeleton for drug discovery. nih.gov Oxazole-based molecules can interact with a wide range of enzymes and receptors through various non-covalent interactions, which has led to their investigation for numerous therapeutic applications. nih.govresearchgate.net Consequently, a vast number of oxazole-containing compounds have been developed as clinical drugs or drug candidates for treating a wide array of diseases, including bacterial, fungal, viral, and inflammatory conditions. nih.govresearchgate.net

In the realm of synthetic chemistry, substituted oxazoles are highly valued as versatile building blocks. muni.czthieme-connect.com They serve as important intermediates in the creation of more complex molecular architectures. researchgate.net The development of new synthetic methods for preparing oxazole derivatives is an active area of research. nih.gov Methodologies like the van Leusen oxazole synthesis, which allows for the preparation of 5-substituted oxazoles from aldehydes, highlight the ongoing efforts to access this important heterocyclic system efficiently. nih.gov The reactivity of the oxazole ring allows for its participation in various reactions, including cycloadditions and substitution reactions, further expanding its utility in methodological development. researchgate.net

Overview of Halogenated Heterocycles as Strategic Synthetic Intermediates

Halogenated heterocyclic compounds, which feature one or more halogen atoms (F, Cl, Br, I) attached to a heterocyclic ring, are of paramount importance in synthetic organic chemistry. jeyamscientific.in Halogens play a pivotal role in activating organic compounds and enabling structural derivations due to their high electrophilicity and good leaving group properties. mdpi.compreprints.orgnih.gov This makes halogenated heterocycles strategic intermediates for synthesizing other organic compounds. jeyamscientific.in

The presence of a halogen atom provides a reactive handle for a multitude of chemical transformations. mdpi.comresearchgate.net Electrophilic halogen atoms can activate unsaturated parts of a molecule, initiating cyclization reactions to form highly functionalized carbocycles and heterocycles. preprints.orgnih.govresearchgate.net Furthermore, the halogen substituent is readily employed in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. thieme-connect.comjeyamscientific.in This capability enables the structural modification and functionalization of the heterocyclic core. jeyamscientific.in The unique properties of halogens can also be used to control the stereoselectivity of reactions, making them powerful tools for synthetic chemists. mdpi.compreprints.orgnih.gov

Research Context and Scope Pertaining to Oxazole, 5-bromo-4-phenyl-

Oxazole, 5-bromo-4-phenyl- exists within the research context as a specific example of a halogenated oxazole, combining the features of the versatile oxazole core with the synthetic utility of a halogen substituent. While the synthesis of 4- and 5-halo-oxazoles has been historically limited, methods have been developed for their preparation. muni.czthieme-connect.com For instance, the synthesis of 5-bromo-2-phenyloxazole (B1271533) has been achieved through a lithiation-bromination sequence. sci-hub.se

A significant area of research involving this compound is the "halogen dance" reaction, a process not previously reported on oxazoles until its investigation with 5-bromo-4-phenyloxazole. muni.czthieme-connect.comthieme-connect.com This reaction allows for the migration of the bromine atom from the 5-position to the less accessible 4-position. muni.czthieme-connect.com The process typically involves initial lithiation at the vacant position (position 2 or 4, depending on the starting material) with a strong base like lithium diisopropylamide (LDA), followed by an intramolecular halogen migration to form a more stable lithiated intermediate, which can then be quenched with various electrophiles. muni.czthieme-connect.com This methodology provides a convenient pathway to 5-substituted 4-bromo-oxazole derivatives, which are otherwise difficult to synthesize directly. muni.czthieme-connect.comthieme-connect.com The remaining bromine at the 4-position can then be used for subsequent functionalization, opening a route to fully substituted oxazoles. thieme-connect.comthieme-connect.com

Beyond its synthetic utility, Oxazole, 5-bromo-4-phenyl- has been identified as a metabolite from marine sponges and has been noted for potential anticancer activity against certain cell lines, such as those of the breast and colon. biosynth.com

Table 1: Properties of Oxazole, 5-bromo-4-phenyl-

| Property | Value |

|---|---|

| IUPAC Name | 5-bromo-4-phenyl-1,3-oxazole |

| Molecular Formula | C₉H₆BrNO |

| CAS Number | 20756-97-2 |

| Molecular Weight | 224.06 g/mol |

| Appearance | Solid |

Table 2: Overview of the Halogen Dance Reaction on 5-bromo-2-phenyloxazole

| Step | Description |

|---|---|

| Starting Material | 5-bromo-2-phenyloxazole |

| Reagent | Lithium diisopropylamide (LDA) |

| Mechanism | Initial lithiation at the 4-position generates an intermediate that undergoes a series of metal-halogen exchanges, resulting in a migration of the bromo group. thieme-connect.com The final key intermediate is a 5-lithio-4-bromo-2-phenyloxazole. muni.czthieme-connect.com |

| Quenching | The reaction can be quenched with an electrophile (E) to introduce a substituent at the 5-position. muni.cz |

| Product | 5-substituted-4-bromo-2-phenyloxazole derivatives. muni.czthieme-connect.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-phenyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-9-8(11-6-12-9)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSYUPQDOBPXGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401313620 | |

| Record name | 5-Bromo-4-phenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20756-97-2 | |

| Record name | 5-Bromo-4-phenyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20756-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-phenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-phenyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformational Chemistry of Oxazole, 5 Bromo 4 Phenyl

Halogen Dance Reaction (HDR) on 5-Bromooxazoles

The Halogen Dance Reaction (HDR) represents a significant transformation in heterocyclic chemistry, enabling the intramolecular migration of a halogen atom to a different position on the aromatic ring. This reaction has been particularly impactful in the functionalization of oxazole (B20620) systems.

Discovery and Characterization of the Halogen Dance on Oxazole Systems

The investigation of the halogen dance reaction on the oxazole system was a novel development, as such a migration had not been previously reported for this heterocyclic scaffold. thieme-connect.com This discovery opened a new pathway for the synthesis of substituted oxazoles, which are important structural motifs in many biologically active natural products and synthetic compounds. muni.cz The methodology allows for the migration of a halogen, specifically bromine, from the C-5 position to the less accessible C-4 position of the oxazole ring. thieme-connect.communi.cz This transformation is particularly valuable because the direct synthesis of 4-bromooxazoles with an unsubstituted 5-position was previously unknown. thieme-connect.communi.cz

The reaction provides a convenient route to 5-substituted 4-bromo-2-phenyloxazole (B1590282) derivatives. thieme-connect.communi.cz The resulting 4-bromooxazoles are versatile intermediates, as the bromine atom at the C-4 position can be subsequently functionalized through metal-halogen exchange or metal-assisted cross-coupling reactions, providing access to fully substituted oxazoles. thieme-connect.com

Regioselective Bromine Migration from C-5 to C-4

The halogen dance reaction on 5-bromo-4-phenyl-oxazole facilitates a regioselective migration of the bromine atom from the C-5 to the C-4 position. thieme-connect.communi.cz This process is initiated by a strong base, typically lithium diisopropylamide (LDA), at low temperatures. thieme-connect.comresearchgate.net The reaction is driven by the relative thermodynamic stability of the organolithium intermediates formed during the process. The negative charge is more stable at the C-5 position, which in turn forces the halogen to migrate to the C-4 position. researchgate.net This controlled rearrangement provides a strategic advantage for synthesizing specific isomers of substituted oxazoles that are otherwise difficult to obtain.

The general transformation can be represented as follows:

| Starting Material | Key Intermediate | Final Product (after quenching with an electrophile, E) |

| 5-Bromo-4-phenyl-oxazole | 4-Bromo-5-lithio-4-phenyl-oxazole | 4-Bromo-5-E-4-phenyl-oxazole |

| O=C(Br)C(C6H5)=N | O=C(Br)C(Li)=N | O=C(Br)C(E)=N |

This table illustrates the general pathway of the halogen dance reaction on a 5-bromooxazole (B1343016), leading to a 4-bromo-5-substituted oxazole.

Role of Lithiation in the Halogen Dance Mechanism

Lithiation is a critical step that initiates and propagates the halogen dance reaction on the oxazole ring. thieme-connect.comresearchgate.net The use of a strong lithium-based base like LDA is essential for the deprotonation and subsequent metal-halogen exchange processes that define the mechanism. thieme-connect.communi.czresearchgate.net

The currently accepted mechanism begins with the deprotonation of the most acidic proton on the oxazole ring by LDA. thieme-connect.comresearchgate.net In the case of 5-bromo-4-phenyl-oxazole, the proton at the C-4 position is the most acidic. The reaction with LDA at low temperatures (e.g., -80 °C) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) leads to the formation of a 4-lithio-5-bromo-4-phenyl-oxazole intermediate. thieme-connect.comresearchgate.net This initial deprotonation is a rate-determining step, and it is crucial that this intermediate and the starting 5-bromooxazole coexist in the solution for the subsequent steps to occur. researchgate.net

Following the initial C-4 lithiation, a series of metal-halogen exchange events take place. thieme-connect.comresearchgate.net The 4-lithio-5-bromooxazole intermediate is basic and can react with another molecule of the starting 5-bromooxazole. researchgate.net This interaction can lead to the formation of a 4,5-dibromooxazole and a 5-lithiooxazole. researchgate.net The dihalo intermediate can then react with the 5-lithiooxazole to generate the more thermodynamically stable 4-bromo-5-lithiooxazole and regenerate a molecule of the starting 5-bromooxazole. researchgate.net This cycle continues until the starting material is consumed. researchgate.net This process can be viewed as an "anion dance," where the negative charge effectively moves from the more basic C-4 position to the less basic C-5 position. researchgate.net

The halogen dance cascade culminates in the formation of the key 4-bromo-5-lithio-4-phenyl-oxazole intermediate. thieme-connect.communi.czresearchgate.net This organolithium species is the most thermodynamically stable anionic intermediate in the reaction mixture. researchgate.net Once formed, this 5-lithio-intermediate can be trapped by the addition of various electrophiles. muni.cz This quenching step introduces a diverse range of substituents at the C-5 position, yielding a variety of 5-substituted 4-bromo-2-phenyloxazole derivatives in good yields. thieme-connect.com

Key Organolithium Intermediates in the Halogen Dance of 5-Bromo-4-phenyl-oxazole:

| Intermediate Name | Chemical Structure (Simplified Representation) | Role in the Mechanism |

| 4-Lithio-5-bromo-4-phenyl-oxazole | O=C(Br)C(Li)=N | Initial product of deprotonation. |

| 5-Lithio-4-phenyl-oxazole | O=C(H)C(Li)=N | Formed through metal-halogen exchange. |

| 4-Bromo-5-lithio-4-phenyl-oxazole | O=C(Br)C(Li)=N | The most stable organolithium intermediate; reacts with electrophiles. |

This table summarizes the key organolithium intermediates involved in the halogen dance reaction.

Quenching of Lithiated Intermediates with Electrophiles

The generation of organolithium species from halogenated precursors is a powerful method for creating carbon-carbon and carbon-heteroatom bonds. This is typically achieved through a halogen-lithium exchange reaction, where an organolithium reagent, such as n-butyllithium (n-BuLi), swaps its lithium atom for a halogen on the substrate.

For the substrate 5-bromo-4-phenyloxazole, the bromine atom at the C-5 position is susceptible to halogen-lithium exchange. Treatment with a strong base like n-BuLi at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (THF) would lead to the formation of the highly reactive 4-phenyl-5-lithiooxazole intermediate. This nucleophilic intermediate can then be "quenched" by a wide array of electrophiles, resulting in the introduction of a new functional group at the C-5 position, thereby replacing the original bromine atom.

This two-step sequence—lithiation followed by electrophilic quench—is a versatile strategy for derivatization. The choice of electrophile determines the nature of the substituent introduced. For instance, quenching the lithiated intermediate with aldehydes or ketones yields secondary or tertiary alcohols, respectively. Reaction with carbon dioxide (CO2) followed by an acidic workup produces a carboxylic acid, while alkyl halides can introduce alkyl chains. This methodology provides a direct route to a diverse library of 5-substituted 4-phenyloxazole (B1581195) derivatives from a common bromo-precursor.

Table 1: Examples of Functional Groups Introduced at the C-5 Position This table is illustrative and based on common electrophilic quenching reactions of organolithiums.

| Electrophile | Reagent Example | Resulting Functional Group at C-5 |

|---|---|---|

| Carbonyl | Acetone | 2-hydroxyprop-2-yl |

| Carbon Dioxide | CO₂ (gas or solid) | Carboxylic acid |

| Alkyl Halide | Methyl iodide | Methyl |

| Disulfide | Dimethyl disulfide | Methylthio |

| Chloroformate | Methyl chloroformate | Methyl ester |

While the functionalization of 5-bromo-4-phenyloxazole via lithiation leads to substitution at the C-5 position (displacing the bromine), the synthesis of 5-substituted 4-bromo-phenyloxazole derivatives requires a different strategy. These valuable building blocks, which retain the bromine at C-4 for subsequent reactions, are typically generated from a 4-bromo-phenyloxazole precursor.

In a manner analogous to the regioselective metallation of other brominated heterocycles like 4-bromo-1-phenylsulphonylpyrazole rsc.org, the C-5 position of a 4-bromo-phenyloxazole can be selectively deprotonated. The hydrogen at C-5 is the most acidic proton on the oxazole ring, and its removal with a strong base generates a 4-bromo-5-lithiooxazole intermediate. This intermediate can then be trapped with various electrophiles to furnish the desired 5-substituted 4-bromo-phenyloxazole derivatives researchgate.net. This regioselective approach is crucial for creating multifunctional oxazoles where the C-4 bromine can be used in further transformations, such as cross-coupling reactions. Studies on polybromoimidazoles have also shown that successive metal-halogen exchanges and quenching can lead to selectively functionalized products rsc.org.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon bonds. Among these, the Suzuki-Miyaura coupling is particularly noteworthy due to its mild conditions, broad functional group tolerance, and the stability of the required organoboron reagents.

The Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. Brominated oxazoles are excellent substrates for this reaction, serving as versatile building blocks for the synthesis of more complex aryl- and heteroaryl-substituted oxazoles.

4-Bromooxazoles, including derivatives like 4-bromo-5-phenyloxazole, are highly useful partners in Suzuki-Miyaura cross-coupling reactions semanticscholar.org. The bromine atom at the C-4 position provides a reactive handle for palladium-catalyzed C-C bond formation. By coupling these substrates with a variety of aryl or heteroaryl boronic acids, a wide range of 4-aryl- and 4-heteroaryl-oxazoles can be synthesized. This method is a key strategy for the late-stage diversification of complex molecules, allowing for the introduction of diverse substituents onto the oxazole core. The utility of bromo-substituted heterocycles as coupling partners is well-established, not just for oxazoles but also for indazoles and pyrimidines, demonstrating the broad applicability of this synthetic approach nih.govmdpi.commdpi.com.

Table 2: Representative Suzuki-Miyaura Coupling of a 4-Bromooxazole (B40895) Derivative

| 4-Bromooxazole Substrate | Boronic Acid Partner | Palladium Catalyst | Base | Product |

|---|---|---|---|---|

| 4-Bromo-5-phenyloxazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4,5-Diphenyloxazole |

| 4-Bromo-5-phenyloxazole | Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | 4-(Thiophen-2-yl)-5-phenyloxazole |

| 4-Bromo-2-phenyloxazole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 4-(4-Methoxyphenyl)-2-phenyloxazole |

Regiochemistry: In cases where an oxazole ring contains multiple halogen substituents, the regioselectivity of the Suzuki-Miyaura coupling becomes a critical consideration. The relative reactivity of halogens at different positions on the ring (C-2, C-4, or C-5) can often be controlled by the choice of catalyst, ligands, and reaction conditions. Generally, the oxidative addition of the palladium catalyst to the carbon-halogen bond is the rate-determining step, and its rate can be influenced by both steric and electronic factors rsc.org. For dibrominated oxazoles, selective coupling at one position over another can be achieved, allowing for stepwise functionalization of the heterocyclic core. For example, in polyhalogenated imidazoles and triazoles, bromine-lithium exchange has been shown to occur preferentially at the C-5 position, indicating its higher reactivity under certain conditions rsc.orgrsc.org.

Stereochemistry: The Suzuki-Miyaura coupling is known to proceed with retention of configuration at the sp²-hybridized carbon centers of both the organohalide and the organoboron reagent. When coupling a brominated oxazole with an aryl or vinyl boronic acid, the geometry of the starting materials is preserved in the product. While stereochemical considerations are more complex in couplings involving sp³-hybridized carbons, for the construction of biaryl and vinyl-aryl systems common in oxazole chemistry, the reaction is reliably stereospecific.

Suzuki-Miyaura Coupling of Brominated Oxazole Substrates

Other Electrophilic and Nucleophilic Aromatic Substitution Pathways

While palladium catalysis is a dominant strategy, other substitution pathways offer alternative and complementary methods for modifying the oxazole and phenyl rings.

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization that does not rely on the pre-existing halogen. uwindsor.ca This method involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. baranlab.org The resulting organometallic intermediate can then be trapped with a variety of electrophiles.

The oxazole ring itself, with its heteroatoms, can act as a directing group. wikipedia.org The nitrogen atom is a weaker director than the oxygen atom. In substituted oxazoles, the site of lithiation can be precisely controlled. For 5-bromo-4-phenyl-oxazole, the most acidic proton on the oxazole ring is at the C2 position. Deprotonation at this site using a strong base like n-butyllithium would generate a 2-lithio-oxazole species. This intermediate could then react with electrophiles such as aldehydes, ketones, or alkyl halides to introduce new substituents at the C2 position, offering a functionalization pathway orthogonal to the C5-bromo position. nih.gov This allows for the synthesis of 2,4,5-trisubstituted oxazoles with high regiocontrol.

Nucleophilic aromatic substitution (SNAAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike typical SN2 reactions, aryl halides are generally unreactive unless the aromatic ring is activated by electron-withdrawing groups (EWGs) located ortho or para to the leaving group. pressbooks.pub

The oxazole ring is an electron-deficient heterocycle, which inherently activates it towards nucleophilic attack compared to a benzene (B151609) ring. This electronic property suggests that 5-bromo-4-phenyl-oxazole could be a viable substrate for SNAAr reactions. The success of such a reaction would depend on the strength of the nucleophile and the reaction conditions. For SNAAr, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex). pressbooks.pub The ability of the ring to stabilize this negative charge is crucial.

The typical reactivity order for halogens as leaving groups in SNAAr is F > Cl ≈ Br > I, which is the reverse of the order seen in SN2 reactions. wikipedia.org This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. youtube.com While bromine is a good leaving group, the reaction may require strong nucleophiles (e.g., alkoxides, thiolates) or harsh conditions. The presence of additional EWGs on the phenyl ring could further enhance the reactivity of the system towards SNAAr. organic-chemistry.orgnih.gov

| Factor | Influence on SNAr Reactivity | Example/Explanation | Reference |

|---|---|---|---|

| Ring System | Electron-deficient rings are more reactive. | The oxazole ring is electron-deficient, favoring nucleophilic attack. | baranlab.org |

| Leaving Group | More electronegative halogens increase the rate of attack (F > Cl ≈ Br > I). | Bromine is a competent leaving group, though fluorine would be more activating. | wikipedia.org |

| Activating Groups | Electron-withdrawing groups (e.g., -NO₂, -CN) at ortho/para positions stabilize the intermediate. | An EWG on the 4-phenyl ring could enhance reactivity. | pressbooks.pub |

| Nucleophile | Strong nucleophiles are generally required. | Alkoxides (RO⁻), thiolates (RS⁻), amines (R₂NH). | youtube.com |

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Reaction Mechanisms of Halogen Dance Rearrangements

The halogen dance (HD) is a base-catalyzed intramolecular rearrangement where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.org This process is driven by thermodynamics and offers a powerful method for functionalizing positions that are otherwise difficult to access. wikipedia.orgclockss.org

The generally accepted mechanism for the halogen dance of 5-bromooxazoles begins with deprotonation by a strong base, such as lithium diisopropylamide (LDA), at the most acidic position. In the case of a 5-bromooxazole (B1343016), this is the C4 position. researchgate.net The resulting lithiated intermediate can then react with a starting 5-bromooxazole molecule to form a 4,5-dibromooxazole and a 5-lithiooxazole. This dihalogenated intermediate subsequently reacts with the 5-lithiooxazole to yield the more stable 4-bromooxazole (B40895) product and regenerate the starting 5-bromooxazole, allowing the cycle to continue until the starting material is consumed. researchgate.net

While the halogen dance mechanism is effective for 5-bromooxazoles, the corresponding reaction with 5-iodooxazoles proceeds through more complex pathways. researchgate.netthieme-connect.dekisti.re.kr For 5-iodooxazoles, two competitive processes are observed when treated with LDA: the expected halogen dance and a reductive dehalogenation. researchgate.net

The mechanism for the iodooxazole halogen dance is proposed to occur via two different pathways. The first is analogous to the bromooxazole case, involving deprotonation at the C4-position to ultimately form a 4-iodo-5-lithiooxazole, which gives the desired 4-iodooxazole (B3223780) upon quenching. researchgate.net The second competing pathway is a lithium-iodide exchange at the C5-position, which leads to a reduced, dehalogenated oxazole (B20620), thereby removing material from the desired reaction cycle. researchgate.net

In the case of 5-bromooxazoles, while both pathways (deprotonation and lithium-halogen exchange) are believed to coexist, the halogen dance reaction is predominant. This is because the lithium–bromide exchange is kinetically slower than the deprotonation at the C4-position. researchgate.net Conversely, for 5-iodooxazoles, the two pathways have roughly equal importance, leading to significant amounts of the reduced product alongside the halogen dance product. researchgate.net

The difference in reactivity can be attributed to the greater propensity of iodine to undergo halogen-metal exchange compared to bromine. This has led to the development of catalytic approaches where a bromooxazole can be used to catalyze the halogen dance of an iodooxazole, improving the yield of the desired rearranged product. researchgate.netresearchgate.net

The selectivity of the halogen dance reaction is highly dependent on the reaction conditions, including the choice of base and solvent.

Base: The choice of base is critical for initiating the deprotonation step. Lithium diisopropylamide (LDA) is commonly used and is effective for the halogen dance of 5-bromooxazoles. researchgate.net However, for iodooxazoles, LDA leads to a mixture of products. researchgate.net Studies have shown that other bases can have a significant impact on the reaction outcome. For instance, using n-butyllithium (n-BuLi) with 5-iodooxazole (B2690904) leads almost exclusively to the reduced, dehalogenated product due to rapid lithium-iodide exchange. researchgate.net The table below summarizes the effect of different bases on the halogen dance rearrangement of an iodooxazole.

| Entry | Base | Equivalents | Solvent | Temperature (°C) | Results |

|---|---|---|---|---|---|

| 1 | LDA | 1.5 | THF | -78 | 4-iodo product (35%), reduced product (31%) |

| 2 | KHMDS | 1.5 | THF | -78 | No reaction |

| 3 | NaHMDS | 1.5 | THF | -78 | No reaction |

| 4 | KDA | 1.5 | THF | -78 | Starting material (46%), reduced product (54%) |

| 5 | n-BuLi | 1.0 | THF | -78 | Reduced product (98%) |

Data sourced from a study on iodooxazole halogen dance. researchgate.net

Solvent: The solvent can influence the reaction pathway by affecting the solvation and coordination of the base. wikipedia.org A reaction that proceeds via a halogen dance mechanism in tetrahydrofuran (B95107) (THF) might be suppressed in a different solvent like tetrahydropyran, even with the same base. wikipedia.org

Mechanistic Aspects of Metal-Catalyzed Functionalizations

5-bromo-4-phenyl-oxazole is a valuable substrate for metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. The bromine atom at the C5 position serves as a handle for introducing a wide variety of substituents.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The catalytic cycle is generally understood to involve both a palladium cycle and a copper cycle.

The palladium cycle begins with the oxidative addition of the aryl halide (e.g., 5-bromo-4-phenyl-oxazole) to a Pd(0) complex to form a Pd(II) species. wikipedia.org Meanwhile, in the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium. The final step is reductive elimination from the palladium complex, which yields the coupled product and regenerates the Pd(0) catalyst. libretexts.org Copper-free Sonogashira reactions are also possible, where the base is thought to play a more direct role in the deprotonation and transfer of the alkyne to the palladium center. libretexts.org

Suzuki Coupling: The Suzuki reaction couples an organoboron compound with an organohalide using a palladium catalyst and a base. tcichemicals.com The catalytic cycle typically involves three main steps:

Oxidative Addition: The Pd(0) catalyst reacts with the organohalide (5-bromo-4-phenyl-oxazole) to form a Pd(II) complex. nih.gov

Transmetalation: The base activates the organoboron species to form a boronate complex, which then transfers its organic group to the Pd(II) complex.

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new carbon-carbon bond of the product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. tcichemicals.com

The choice of ligands and co-catalysts in metal-catalyzed reactions is crucial for controlling reactivity and selectivity.

Co-catalysts: The copper(I) salt in the Sonogashira reaction is a prime example of a co-catalyst. wikipedia.org It facilitates the deprotonation of the alkyne and its transfer to the palladium center. The presence of copper can significantly accelerate the reaction and allow it to proceed under milder conditions. In Suzuki reactions, while a co-catalyst is not always required, additives can be used to enhance the reaction rate and yield. The base itself plays a co-catalytic role by activating the boronic acid for transmetalation. tcichemicals.com

For a molecule like 5-bromo-4-phenyl-oxazole, where the bromine is at a specific position, regioselectivity is less about directing the coupling to one of several possible sites on the starting halide and more about ensuring efficient and clean coupling at the C-Br bond without unwanted side reactions on the oxazole or phenyl rings. The proper selection of ligands and co-catalysts ensures the stability of the catalyst and the desired reaction pathway, preventing side reactions like homocoupling of the starting material. mdpi.com

Theoretical and Computational Chemistry Studies on Oxazole, 5 Bromo 4 Phenyl and Analogs

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory has become a principal method for investigating the properties of organic molecules due to its favorable balance of computational cost and accuracy. For substituted oxazoles, DFT calculations can predict geometries, analyze electronic orbitals, and map charge distributions, which collectively determine the molecule's stability and reactivity.

The geometric structure of a molecule is fundamental to its properties. DFT calculations are used to find the lowest energy structure, known as the optimized geometry. For "Oxazole, 5-bromo-4-phenyl-", the key structural parameters include the bond lengths and angles within the oxazole (B20620) ring and the dihedral angle between the oxazole and phenyl rings.

In related structures, such as (E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole, X-ray crystallography has revealed that the torsion angle between the oxazoline (B21484) ring and the phenyl ring is 13.85°, indicating a slightly twisted conformation. For computational studies on similar heterocyclic systems, geometry optimization is typically performed using basis sets like 6-311++G(d,p) with the B3LYP functional. The optimized structure of a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, was found to have a C1 point group symmetry.

Conformational analysis focuses on the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For "Oxazole, 5-bromo-4-phenyl-", the primary conformational freedom is the rotation of the C4-phenyl bond. The dihedral angle between these two rings determines the extent of π-conjugation and steric hindrance. DFT calculations can map the potential energy surface for this rotation to identify the most stable conformers. Studies on analogous compounds suggest that a non-planar (twisted) conformation is often favored to relieve steric strain, although this comes at the cost of reduced electronic conjugation.

Table 1: Predicted Optimized Geometric Parameters for Phenyl-Oxazole Systems

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| C-O (in oxazole) | 1.36 - 1.38 | |

| C=N (in oxazole) | 1.29 - 1.31 | |

| C-C (in oxazole) | 1.38 - 1.40 | |

| C4-C(phenyl) | 1.45 - 1.48 | |

| C5-Br | 1.85 - 1.90 | |

| O-C2-N3 | 114 - 116 | |

| C2-N3-C4 | 108 - 110 | |

| N3-C4-C5 | 110 - 112 | |

| C4-C5-O1 | 105 - 107 | |

| C5-O1-C2 | 103 - 105 |

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.

For analogous heterocyclic compounds, DFT calculations have shown that the HOMO is often distributed over the electron-rich parts of the molecule, such as the phenyl and oxazole rings, while the LUMO may be localized differently depending on the substituents. In a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated HOMO and LUMO energies were -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. This relatively large gap indicates high kinetic stability. From these energies, various global reactivity descriptors can be calculated.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP surface maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For "Oxazole, 5-bromo-4-phenyl-", the MEP would likely show negative potential around the nitrogen and oxygen atoms of the oxazole ring, making them potential sites for interaction with electrophiles. The hydrogen atoms of the phenyl ring would exhibit positive potential.

Table 2: Representative Global Reactivity Descriptors Calculated from HOMO-LUMO Energies

| Descriptor | Formula | Typical Value (eV) for Oxazole Analogs | Interpretation |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | -5.0 to -7.0 | Electron-donating ability |

| LUMO Energy (ELUMO) | - | -0.5 to -2.5 | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 | Chemical reactivity / Kinetic stability |

| Ionization Potential (I) | -EHOMO | 5.0 to 7.0 | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | 0.5 to 2.5 | Energy released when gaining an electron |

| Chemical Hardness (η) | (I - A) / 2 | 2.0 to 2.5 | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | (I + A)2 / (8η) | 1.5 to 3.0 | Propensity to accept electrons |

The distribution of electron density within a molecule can be quantified through population analysis, such as Mulliken charge analysis. This method partitions the total electron density among the atoms, providing insight into local electronic character. Atoms with a more negative Mulliken charge are considered sites for electrophilic attack, while those with a more positive charge are susceptible to nucleophilic attack.

In substituted oxazoles, the heteroatoms (N and O) are expected to carry negative charges due to their high electronegativity. The carbon atoms in the oxazole ring will have varying charges depending on their position and bonding environment. For instance, C2, situated between two heteroatoms, is often electron-deficient and a primary site for nucleophilic attack. The bromine atom at C5 will withdraw electron density, affecting the charge distribution on the ring. The phenyl group at C4 can act as either an electron-donating or -withdrawing group depending on its interaction with the oxazole ring. This detailed charge analysis allows for a more refined prediction of chemical reactivity. For many thiazole (B1198619) and oxazole derivatives, theoretical calculations have been shown to be an effective way to evaluate their structural and spectral properties.

Prediction of Regioselectivity in Substitution Reactions

The reactivity of the oxazole ring is characterized by a specific regioselectivity in substitution reactions. The acidity of the ring protons generally follows the order C2 > C5 > C4.

For electrophilic aromatic substitution, the reaction typically occurs at the C5 position, which is the most electron-rich carbon. However, in "Oxazole, 5-bromo-4-phenyl-", the C5 position is already occupied by a bromine atom. The presence of the electron-donating phenyl group at C4 may influence the reactivity of the remaining positions, although electrophilic attack on the oxazole ring itself becomes less favorable. Instead, electrophilic substitution is more likely to occur on the C4-phenyl ring. The oxazole moiety acts as a deactivating, meta-directing group or a weakly activating, ortho-, para-directing group depending on the reaction conditions and the nature of the electrophile.

For nucleophilic substitution, the reaction is uncommon on the bare oxazole ring but can occur if a good leaving group is present. The general order of reactivity for halogen displacement is C2 >> C4 > C5. In the target molecule, the bromine at C5 could potentially be displaced by a strong nucleophile. However, studies on related 5-bromo-2-phenylthio-1,3-oxazole have shown that deprotonation at C4 followed by halogen exchange can lead to a more reactive 5-lithio-4-bromo intermediate, enabling subsequent reactions at the C5 position.

Investigation of Reaction Energetics and Transition States

Computational chemistry is a powerful tool for mapping the entire energy profile of a chemical reaction, including the reactants, products, intermediates, and transition states. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed. Locating and characterizing transition states is crucial for understanding reaction mechanisms and calculating reaction rates.

For a reaction involving "Oxazole, 5-bromo-4-phenyl-", such as the nucleophilic substitution of the C5-bromo group, DFT calculations can be employed to model the reaction pathway. Methods like the synchronous transit-guided quasi-Newton (STQN) method (e.g., Opt=QST2 or QST3 in Gaussian software) can be used to locate a transition state structure by providing the structures of the reactants and products.

Table 3: Conceptual Energy Profile for a Hypothetical Nucleophilic Substitution on 5-bromo-4-phenyl-oxazole

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants (R) | 5-bromo-4-phenyl-oxazole + Nucleophile | 0.0 (Reference) |

| Transition State (TS) | Highest energy point along the reaction coordinate | +Ea (Activation Energy) |

| Products (P) | 5-substituted-4-phenyl-oxazole + Bromide | ΔErxn (Reaction Energy) |

Advanced Methodologies and Future Research Directions

Continuous Flow Chemistry Applications for Oxazole (B20620) Synthesis and Functionalization

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in safety, efficiency, scalability, and automation over traditional batch processing. The synthesis of oxazoles has been a significant beneficiary of this technological shift.

Researchers have developed fully automated, multipurpose mesofluidic flow reactors for the rapid, on-demand synthesis of 4,5-disubstituted oxazoles. durham.ac.ukacs.orgacs.orgacs.org These systems integrate on-chip mixing with columns containing solid-supported reagents, which streamlines the synthetic process and simplifies purification. durham.ac.uk In a typical setup, streams of starting materials, such as an isocyanoacetate and an acid chloride, are combined and then passed through a heated column packed with a polymer-supported base like PS-BEMP (a non-ionic strong base). This facilitates a rapid intramolecular cyclization to yield the desired oxazole. durham.ac.ukacs.org This methodology allows for the production of gram quantities of material with high yields (often between 83% and 99%) and purities. durham.ac.uk The automated nature of the system also permits rapid screening and optimization of reaction parameters. durham.ac.ukacs.orgacs.org

Beyond the initial ring formation, flow chemistry is also adeptly applied to the functionalization of related heterocycles. A notable example is the rapid synthesis of oxazolines from β-hydroxy amides, which can then be immediately oxidized to the corresponding oxazoles. rsc.org This subsequent oxidation can be achieved by flowing the oxazoline (B21484) solution through a heated, packed-bed reactor containing manganese dioxide (MnO₂), yielding the final oxazole product without the need for complex workup procedures. rsc.org This seamless, multi-step synthesis highlights the potential of flow chemistry to construct complex molecules efficiently. nih.gov Furthermore, the use of microstructured reactors for reactions involving hazardous reagents, such as molecular oxygen for oxidation reactions, significantly enhances safety while enabling high conversion rates at elevated temperatures and pressures. acs.org

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes to hours | acs.org |

| Scalability | Difficult, requires re-optimization | Straightforward by running longer | durham.ac.uk |

| Safety | Risk of thermal runaway, handling of hazardous intermediates | Improved heat transfer, small reaction volumes, in-line generation of intermediates | acs.org |

| Workup/Purification | Often requires multi-step extraction and chromatography | Simplified by using solid-supported reagents and scavengers | durham.ac.uk |

| Process Control | Limited control over mixing and temperature gradients | Precise control over temperature, pressure, and residence time | rsc.org |

Development of Novel Catalytic Systems for Halogenated Oxazole Transformations

Halogenated oxazoles, such as 5-bromo-4-phenyl-oxazole, are exceptionally versatile intermediates in organic synthesis. The halogen atom serves as a synthetic handle for a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions. nih.gov The development of novel and more efficient catalytic systems is a primary focus of current research.

Palladium-catalyzed reactions are the cornerstone of halogenated oxazole functionalization. youtube.com The Suzuki-Miyaura reaction, which couples the bromo-oxazole with an organoboron reagent, is widely used to form new carbon-carbon bonds. researchgate.netresearchgate.net Seminal work in catalyst development has shown that sterically bulky and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and XPhos families, can dramatically increase the scope and efficiency of these reactions. nih.govnih.gov These advanced catalytic systems are capable of facilitating couplings that are difficult with simpler catalysts, often proceeding at lower temperatures and with greater functional group tolerance. nih.govruhr-uni-bochum.de Other palladium-catalyzed transformations, including the Stille (organotin reagents), Negishi (organozinc reagents), and Sonogashira (terminal alkynes) couplings, further expand the toolkit for modifying the oxazole core. nih.govresearchgate.net

Beyond palladium, other transition metals are being explored for novel reactivity. Ruthenium and rhodium complexes have been developed for the regioselective C-H halogenation of related 2-arylbenzo[d]oxazole systems, demonstrating the potential for precise catalyst control over reactivity at different positions of the heterocyclic scaffold. rsc.org In a different approach, a fascinating transformation known as the "halogen dance" has been observed for 5-bromo-oxazoles. nih.gov This base-catalyzed isomerization involves the deprotonation of the oxazole ring, leading to a migration of the bromine atom to a different position (e.g., from C-5 to C-4). This process allows for subsequent functionalization at a site that was not originally halogenated, providing a clever strategy for accessing unique substitution patterns. nih.gov

| Reaction Type | Catalyst System (Example) | Transformation | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / XPhos | C-Br to C-Aryl/Vinyl | nih.gov |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI | C-Br to C-Alkynyl | researchgate.net |

| Stille Coupling | Pd(OAc)₂ / XPhos | C-Br to C-Aryl (using organostannane) | nih.gov |

| Halogen Dance | LDA (Lithium diisopropylamide) | Isomerization of bromo-position | nih.gov |

| C-H Halogenation | [Ru(p-cymene)Cl₂]₂ or [RhCp*Cl₂]₂ | C-H to C-X (on related scaffolds) | rsc.org |

Strategies for Accessing Polysubstituted Oxazole Architectures

The synthesis of oxazoles bearing multiple substituents is of paramount importance, as the substitution pattern dictates the molecule's ultimate function. Consequently, numerous strategies have been devised to construct these complex architectures from simple, readily available starting materials.

Classic methods, such as the van Leusen oxazole synthesis, remain highly relevant. This reaction involves the base-mediated cycloaddition of an aldehyde with tosylmethylisocyanide (TosMIC), providing a robust route to 5-substituted oxazoles. organic-chemistry.orgnih.gov Modifications of this method allow for the preparation of 4,5-disubstituted derivatives. organic-chemistry.org

More contemporary approaches often rely on transition-metal catalysis. A highly efficient copper-catalyzed tandem oxidative cyclization has been developed, which constructs the polysubstituted oxazole ring under mild conditions. organic-chemistry.orgacs.org Similarly, iodine-catalyzed oxidative cyclizations offer a metal-free alternative for accessing diverse oxazole derivatives. organic-chemistry.org These methods often proceed through a domino or cascade sequence, where multiple bonds are formed in a single operation, increasing synthetic efficiency.

In the realm of green chemistry, electrochemical synthesis has emerged as a powerful tool. Polysubstituted oxazoles can be constructed from simple ketones and acetonitrile (B52724) at room temperature using an electrochemical cell. acs.orgresearchgate.netchemistryviews.org This method avoids the need for external chemical oxidants and often exhibits a broad substrate scope and high functional group tolerance. chemistryviews.org Other innovative, metal-free strategies include the oxidative coupling of benzylamines with 1,3-dicarbonyl compounds and the decarboxylative cyclization of α-amino acids with 2-bromoacetophenones. researchgate.net

Role of Oxazole, 5-bromo-4-phenyl- as a Precursor to Complex Heterocyclic Scaffolds

The true value of a chemical building block lies in its ability to be elaborated into more complex and valuable structures. lifechemicals.com Oxazole, 5-bromo-4-phenyl- is an exemplary precursor for the synthesis of intricate heterocyclic scaffolds due to the strategic placement of the bromine atom. This halogen acts as a versatile functional handle, primarily for transition-metal-catalyzed cross-coupling reactions as discussed previously.

By employing reactions like the Suzuki-Miyaura or Stille coupling, the bromine at the C-5 position can be substituted with a vast array of aryl or heteroaryl groups. This capability is particularly significant because many biologically active natural products contain complex oxazole-based cores. lifechemicals.com For instance, the 5-(3'-indolyl)oxazole moiety is a privileged scaffold found in several natural products with a wide range of biological activities. researchgate.net The synthesis of such a structure could be readily envisioned starting from 5-bromo-4-phenyl-oxazole and an appropriate indole-based boronic acid or stannane.

Furthermore, the oxazole ring itself can participate in transformations that lead to entirely different heterocyclic systems. For example, oxazol-5(4H)-ones have been shown to react with reagents like phenylhydrazine (B124118) to yield 1,2,4-triazin-6(5H)-ones, demonstrating a ring transformation pathway. nih.gov While requiring different initial functionality, this highlights the potential for the oxazole core to be rearranged or incorporated into larger, fused ring systems. The development of transannulation reactions, where one heterocycle is converted into another, is an active area of research, and halogenated oxazoles are prime candidates for such investigations. rsc.org The ability to functionalize the C-5 position of the 4-phenyl-oxazole core allows for the systematic construction of libraries of complex molecules for screening in drug discovery and materials science applications. nih.gov

Q & A

Q. What are the standard synthetic methodologies for preparing 5-bromo-4-phenyloxazole derivatives?

The synthesis typically involves cyclization or functionalization of pre-existing oxazole scaffolds. For example, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate was synthesized via condensation reactions using substituted benzaldehydes and brominated precursors under reflux conditions in ethanol, followed by crystallization with petroleum ether/ethyl acetate (95:5) . Key steps include:

- Reflux conditions : Ethanol with catalytic glacial acetic acid for 4 hours.

- Purification : Column chromatography or recrystallization.

- Characterization : TLC, melting point, IR (e.g., C=O stretch at 1738 cm⁻¹), and NMR (asymmetric unit confirmation via C NMR) .

Q. How are structural and purity characteristics validated for 5-bromo-4-phenyloxazole derivatives?

Combined spectroscopic and crystallographic methods are essential:

- Spectroscopy : IR identifies functional groups (e.g., oxazole ring vibrations at 1686 cm⁻¹), while H/C NMR confirms substituent positions .

- X-ray diffraction : Monoclinic crystal systems (e.g., space group P2₁/n) with unit cell parameters (e.g., a = 14.828 Å, b = 7.1335 Å, c = 25.119 Å) validate molecular packing and hydrogen-bonding networks .

- Hirschfeld surface analysis : Quantifies intermolecular interactions (e.g., H···H = 34.4%, C···C = 2.5%) .

Advanced Research Questions

Q. How can crystallographic data discrepancies in 5-bromo-4-phenyloxazole derivatives be resolved?

Discrepancies often arise from twinning or disordered solvent effects . Mitigation strategies include:

- SHELX refinement : Use of SHELXL for high-resolution data to model hydrogen bonds (e.g., C-H···O) and π-π stacking interactions .

- ORTEP-3 GUI : Visualization of thermal ellipsoids to assess atomic displacement parameters and validate asymmetric unit geometry .

- Cross-validation : Compare experimental data (e.g., IR, NMR) with computational ESP maps or HOMO-LUMO profiles to confirm electronic transitions .

Q. What green chemistry approaches optimize the synthesis of 5-bromo-4-phenyloxazole derivatives?

Eco-friendly methods minimize toxic byproducts and energy consumption:

Q. How do substituents on the phenyl ring influence the biological activity of 5-bromo-4-phenyloxazole derivatives?

Substituents modulate electronic and steric properties:

- Electron-withdrawing groups (e.g., -Br, -NO₂) enhance electrophilicity, improving interactions with targets like aquaporin-4 (AQP4) . In silico docking studies show bromine’s role in hydrophobic pocket binding .

- Methoxy groups increase solubility and π-π stacking, critical for cytokine suppression in lung edema models .

- In vivo validation : Compound 3a (ethyl 5-bromo-4-phenyloxazole-4-carboxylate) reduced AQP4 expression by 40% in murine models .

Methodological Challenges and Solutions

Q. How to address low yields in multicomponent reactions involving 5-bromo-4-phenyloxazole?

Q. What computational tools predict the photophysical properties of 5-bromo-4-phenyloxazole derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.